DSS-d4 is classified as a homobifunctional crosslinker due to its two reactive groups capable of forming covalent bonds with amine groups on proteins. It is cell membrane permeable, allowing it to traverse cellular barriers and interact with intracellular proteins. The compound is commercially available from various suppliers, including BenchChem, MedKoo, and BioCat GmbH, among others .
The synthesis of DSS-d4 involves a multi-step chemical process that typically begins with the preparation of the succinimidyl ester derivatives. The key steps include:
This synthesis can often be streamlined into one-step procedures using advanced techniques and reagents that facilitate direct coupling .
DSS-d4 has a molecular formula of and a molecular weight of 372.37 g/mol. The IUPAC name for this compound is bis(2,5-dioxopyrrolidin-1-yl) 2,2,7,7-tetradeuteriooctanedioate. Its structural representation includes:
The compound appears as a solid powder and is soluble in dimethyl sulfoxide (DMSO) .
DSS-d4 participates in various chemical reactions primarily involving nucleophilic attack by amines on the succinimidyl ester groups. This reaction leads to the formation of stable amide bonds between proteins or other biomolecules. The technical details include:
Such reactions are critical for studying protein-protein interactions and mapping protein structures .
The mechanism of action for DSS-d4 involves its ability to react with primary amines on proteins through its succinimidyl ester groups. Upon reaction:
This process aids researchers in elucidating complex protein interactions and conformational states under various biological conditions .
DSS-d4 exhibits several notable physical and chemical properties:
These properties make DSS-d4 a robust choice for crosslinking applications in various biochemical assays .
DSS-d4 Deuterated Crosslinker finds extensive applications in scientific research, particularly in:
The unique isotopic labeling provided by deuterium enhances analytical sensitivity and specificity, making DSS-d4 an essential reagent in modern biochemical research .
DSS-d4 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker targeting primary amines (ε-amino groups of lysine residues and N-termini of proteins). Its structure features an 11.4 Å spacer arm (suberate backbone) with deuterium atoms at the 2,2,7,7 positions, yielding a molecular weight of 372.37 Da [1] [3] [5]. The deuterium labeling induces a predictable +4 Da mass shift relative to non-deuterated DSS-d0, allowing unambiguous identification of cross-linked peptides via isotopic doublets in mass spectra [4] [6].
Key Structural Properties:
Table 1: Structural and Chemical Properties of DSS-d4
Property | Specification |
---|---|
Molecular Formula | C₁₆H₁₆D₄N₂O₈ |
Exact Mass | 372.1471 Da |
Spacer Length | 11.4 Å |
Deuterium Positions | 2,2,7,7 of the suberate chain |
Solubility | >10 mM in DMSO |
Reactive Groups | NHS esters (amine-reactive) |
Isotopic Mass Shift | +4 Da vs. DSS-d0 |
The inception of deuterated crosslinkers traces to the early 2000s, driven by the need for quantitative mass spectrometry tools to map protein interactions. Initial crosslinking studies relied on non-deuterated reagents (e.g., DSS or BS³), which complicated data analysis due to overlapping peptide masses [9]. The breakthrough came with Müller et al. (2001), who introduced stable isotope-labeled crosslinkers to generate distinct "light" (d0) and "heavy" (d4) peptide signatures [9]. DSS-d4 emerged as a gold standard due to its:
Table 2: Evolution of Key Deuterated Crosslinkers
Reagent | Year Introduced | Key Advancement | Proteomics Impact |
---|---|---|---|
DSS-d0 | 1990s | First amine-reactive suberate crosslinker | Enabled basic protein interaction mapping |
DSS-d4 | Early 2000s | Deuterium labeling for mass shift | Allowed quantitative XL-MS workflows |
BS³-d4 | 2010s | Water-soluble variant of DSS-d4 | Expanded to cell-surface studies |
DSS-d4 excels in quantitative interaction mapping by pairing with DSS-d0 in "heavy/light" experiments. This dual-labeling strategy allows simultaneous comparison of two protein states (e.g., ligand-bound vs. unbound) in a single mass spectrometry run [1] [6]. Key applications include:
In studies of calmodulin, DSS-d4/d0 labeling quantified structural shifts between calcium-bound and calcium-free states. Cross-links unique to each conformation revealed allosteric changes extending beyond the calcium-binding sites [6].
DSS-d4 has been used to elucidate interaction interfaces in complexes like the 14-3-3ζ homodimer. By enriching cross-linked peptides and analyzing mass shifts, researchers pinpointed residues critical for dimer stability [1] [9].
Combining DSS-d4 XL-MS with techniques like hydrogen-deuterium exchange (HDX) provides complementary constraints. For example, FOXO4-DNA complex analysis used DSS-d4 to validate DNA-binding interfaces predicted by HDX [7].
Table 3: Key Applications of DSS-d4 in Published Studies
Protein System | Biological Question | DSS-d4 Contribution |
---|---|---|
Calmodulin | Calcium-induced conformational changes | Quantified 12 Å structural shifts in EF-hand domains |
14-3-3ζ homodimer | Interface stability | Identified 4 cross-links stabilizing dimerization |
FOXO4-DNA complex | DNA recognition mechanism | Validated HDX-predicted binding epitopes |
GRB2 signaling hub | Dynamic PPI network in signal transduction | Mapped transient interactions post-stimulation |
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